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Compound of Interest

Compound Name: 5-Chloro-7-azaindole

Cat. No.: B1358554

CAS Number: 866546-07-8 Synonyms: 5-chloro-1H-pyrrolo[2,3-b]pyridine

This technical guide provides an in-depth overview of 5-Chloro-7-azaindole, a pivotal
heterocyclic building block in medicinal chemistry and drug discovery. It is particularly valuable
for researchers, scientists, and professionals involved in the development of novel
therapeutics, especially kinase inhibitors. This document consolidates key physicochemical
properties, spectroscopic data, synthesis methodologies, and significant applications,
presenting them in a structured and accessible format.

Physicochemical and Spectroscopic Properties

5-Chloro-7-azaindole is a halogenated heterocyclic organic compound.[1] At room
temperature, it typically exists as a white to off-white or light yellow crystalline powder.[1][2]

Table 1: Physicochemical Properties of 5-Chloro-7-
azaindole

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1358554?utm_src=pdf-interest
https://www.benchchem.com/product/b1358554?utm_src=pdf-body
https://www.benchchem.com/product/b1358554?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_1266114-83-3_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_1266114-83-3_1HNMR.htm
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/azaindoles.shtm
https://www.benchchem.com/product/b1358554?utm_src=pdf-body
https://www.benchchem.com/product/b1358554?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source(s)
Molecular Formula C7HsCIN2 [3]
Molecular Weight 152.58 g/mol [3]

White to off-white/light yellow
Appearance ) [11[2]
crystalline powder

Melting Point 161-162 °C [4]

Sparingly soluble in water.
Solubility Soluble in DMSO (100 mg/mL [1][3]

with sonication).

Store in a cool, dry place. For
long-term storage, -20°C for up

Storage Conditions to 3 years (powder) or in [3]
solvent at -80°C for up to 2

years is recommended.

Spectroscopic Data

Detailed experimental spectroscopic data for the parent 5-Chloro-7-azaindole is not readily
available in the public domain. However, extensive analysis of its vibrational spectra (FT-IR and
FT-Raman) has been conducted and supported by Density Functional Theory (DFT)
calculations.

Vibrational Spectroscopy (FT-IR and FT-Raman):

A comprehensive study has characterized the vibrational spectra of 5-Chloro-7-azaindole
(5CI7Al). The FT-IR and FT-Raman spectra show characteristic bands for the N-H stretching
region, which are influenced by intermolecular N-H---N hydrogen bonding, leading to the
formation of nearly linear dimers in the solid state. These hydrogen bonds result in broad, red-
shifted bands in the 3300-2500 cm~1 region of the IR spectrum.

Note: For detailed vibrational mode assignments, researchers are directed to the
comprehensive study by Mucha et al. (2024).
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Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS):

While specific experimental *H NMR, 3C NMR, and MS spectra for 5-Chloro-7-azaindole are
not available in the cited literature, data for closely related derivatives are accessible. For
instance, the *H NMR spectrum of the unchlorinated parent compound, 7-azaindole, shows
characteristic signals for the pyrrole and pyridine protons. It is expected that in 5-Chloro-7-
azaindole, the proton at the C6 position would be absent, and the electronic environment of
the remaining aromatic protons would be shifted due to the electron-withdrawing effect of the
chlorine atom. Similarly, the mass spectrum is expected to show a characteristic isotopic
pattern for a monochlorinated compound, with the molecular ion peak (M+) at m/z 152 and an
(M+2)+ peak at m/z 154 with a relative intensity of approximately one-third of the M+ peak.

Synthesis of 5-Chloro-7-azaindole

Two primary synthetic routes for 5-Chloro-7-azaindole have been reported: a multi-step
synthesis from substituted pyridines and the Fischer indole synthesis.

Multi-Step Synthesis from 2-Amino-5-chloropyridine

This pathway involves the construction of the pyrrole ring onto the pyridine core. A general
representation of this synthetic strategy is outlined below.

5-Chloro-3-iodo-2-aminopyridine Sonogashira Couplin Alkynyl-aminopyridine Intermediate Cyclization 5-Chloro-7-azaindole

2-Amino-5-chloropyridine lodination

Click to download full resolution via product page

Figure 1: General workflow for the synthesis of 5-Chloro-7-azaindole from 2-Amino-5-
chloropyridine.

Experimental Protocol (Generalized):

A detailed, step-by-step protocol is outlined in a Chinese patent (CN106279156A), which
involves a multi-step sequence starting from 2-amino-3-picoline, proceeding through N-
protection, lithiation, cyclization to form the 7-azaindole core, followed by hydrogenation,
chlorination, and dehydrogenation.[5] A more direct, though less detailed in the available
literature, approach starts from 2-amino-5-chloropyridine.
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Step 1: lodination of 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine is treated with an
iodinating agent, such as N-iodosuccinimide (NIS) in the presence of an acid catalyst like p-
toluenesulfonic acid, or with iodine and silver sulfate, to introduce an iodine atom at the 3-
position of the pyridine ring, yielding 5-chloro-3-iodo-2-aminopyridine.[3][6]

Step 2: Sonogashira Coupling The resulting 5-chloro-3-iodo-2-aminopyridine is then subjected
to a Sonogashira cross-coupling reaction with a protected alkyne, such as
trimethylsilylacetylene, in the presence of a palladium catalyst (e.g., Pd(PPhs)2Clz2) and a
copper co-catalyst.[7]

Step 3: Cyclization The alkynyl-aminopyridine intermediate undergoes cyclization to form the 7-
azaindole ring. This is often achieved by removing the silyl protecting group (e.g., with a
fluoride source) and then inducing cyclization under basic conditions (e.g., using DABCO).[7]

Fischer Indole Synthesis

The Fischer indole synthesis provides a more direct route to the azaindole core. This method
involves the reaction of a substituted hydrazine with a ketone or aldehyde under acidic
conditions.[5][8]

5-Chloropyridin-2-yl)hydrazine

Acid-catalyzed cyclization
»| Hydrazone Intermediate (e.g., Polyphosphoric acid)

5-Chloro-7-azaindole

I
Ketone/Aldehyde

Click to download full resolution via product page
Figure 2: General workflow for the Fischer indole synthesis of 5-Chloro-7-azaindole.
Experimental Protocol (Generalized):

A simple and effective method for the synthesis of 3-substituted and 2,3-disubstituted 5-chloro-
7-azaindoles utilizes the Fischer reaction in polyphosphoric acid (PPA).[5]
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Step 1: Hydrazone Formation (5-Chloropyridin-2-yl)hydrazine is condensed with an appropriate
ketone or aldehyde to form the corresponding hydrazone. This reaction is typically carried out
under conditions that facilitate the removal of water.[9]

Step 2: Acid-Catalyzed Cyclization The isolated hydrazone is then treated with a strong acid,
such as polyphosphoric acid, at elevated temperatures to induce a[5][5]-sigmatropic
rearrangement followed by cyclization and elimination of ammonia to afford the 5-Chloro-7-
azaindole product.[5][9]

Applications in Drug Discovery

5-Chloro-7-azaindole is a highly valued scaffold in medicinal chemistry, primarily due to its
role as a bioisostere of indole and its utility in the synthesis of kinase inhibitors.[10][11] The
nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is often crucial
for binding to the hinge region of kinase ATP-binding sites.[12]

Kinase Inhibitor Synthesis

Derivatives of 5-Chloro-7-azaindole have been extensively used to develop potent and
selective inhibitors of several kinases, including Aurora kinases and Cell Division Cycle 7
(Cdc7) kinase, both of which are important targets in oncology.[7][13]

Aurora Kinase Inhibitors:

Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is linked to
various cancers.[14] 5-Chloro-7-azaindole serves as a core structure for the synthesis of
Aurora kinase inhibitors.[7] The synthesis often involves functionalization at the C2 and C3
positions of the azaindole ring to achieve desired potency and selectivity.[3][7]
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Figure 3: Simplified signaling pathway of Aurora kinases and the inhibitory action of 5-Chloro-
7-azaindole derivatives.

Cdc7 Kinase Inhibitors:

Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.
[13] Its inhibition is a promising strategy for cancer therapy. 5-Chloro-7-azaindole has been
used as a scaffold to develop potent and selective Cdc7 inhibitors.[13][15]
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Figure 4: Simplified signaling pathway of Cdc7 kinase and the inhibitory action of 5-Chloro-7-
azaindole derivatives.

Safety Information

As with any chemical reagent, 5-Chloro-7-azaindole should be handled with appropriate
safety precautions in a well-ventilated area, and personal protective equipment should be worn.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the
supplier.

Conclusion

5-Chloro-7-azaindole is a versatile and valuable building block for the synthesis of biologically
active molecules, particularly in the realm of kinase inhibitors for cancer therapy. Its unique
electronic and structural properties make it an attractive scaffold for medicinal chemists. This
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guide provides a foundational understanding of its properties, synthesis, and applications to aid

researchers in their drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [5-Chloro-7-azaindole: A Comprehensive Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358554#5-chloro-7-azaindole-cas-number-866546-
07-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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